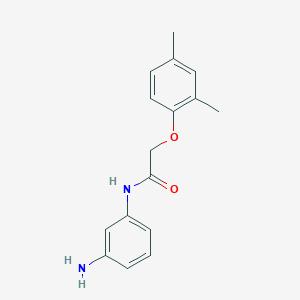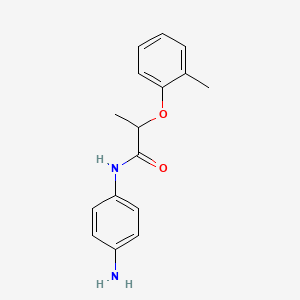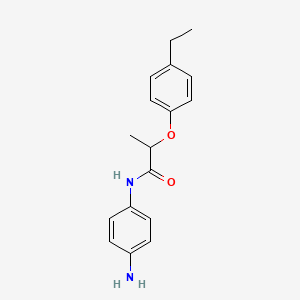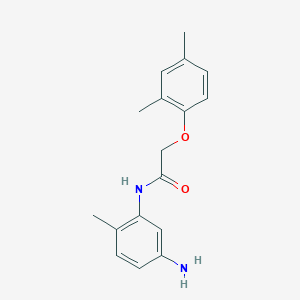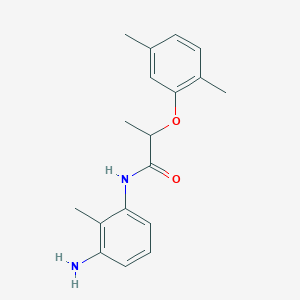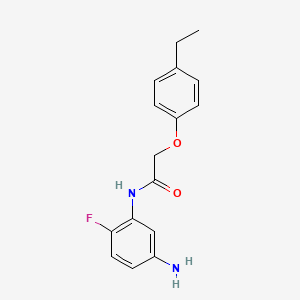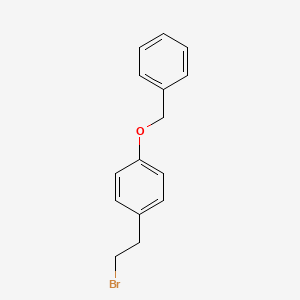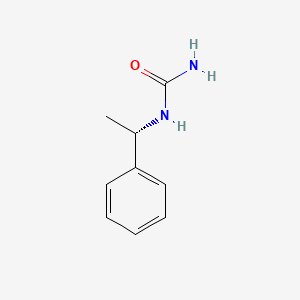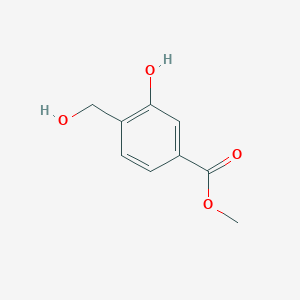
2-(3-Fluorophenoxy)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-Fluorophenoxy)pyridin-3-amine” is a chemical compound with the molecular formula C11H9FN2O . It has a molecular weight of 204.2 g/mol . This compound has gained significant attention in various fields of research and industry.
Physical And Chemical Properties Analysis
“2-(3-Fluorophenoxy)pyridin-3-amine” has a molecular weight of 204.2 g/mol . The specific physical and chemical properties of this compound are not detailed in the available literature.Aplicaciones Científicas De Investigación
Synthesis and Scaffolding
A study highlighted the synthesis of 2,3,4-substituted pyridine derivatives, including 2-(3-Fluorophenoxy)pyridin-3-amine, useful as scaffolds in developing peptidomimetics. The research explored various electrophiles in a halogen-dance reaction to produce functionalized scaffolds and differentiated the reactivities of the two halogen handles. This study is significant in the context of drug design and development, particularly in peptidomimetic synthesis (Saitton, Kihlberg, & Luthman, 2004).
Fluorination Techniques
Another research focused on a mild and convenient protocol for fluorinating carbon sites adjacent to nitrogen in pyridines, relevant for 2-(3-Fluorophenoxy)pyridin-3-amine. The study presented a safe method for the site-selective fluorination of pyridines using commercially available silver(II) fluoride, critical for producing compounds in medicinal research (Fier & Hartwig, 2013).
Sensor Applications
A study introduced a novel donor-acceptor fluorophore, potentially relevant to 2-(3-Fluorophenoxy)pyridin-3-amine, as a dual sensor for volatile acids and aromatic amines. The research highlighted the compound's aggregation-induced emission (AIE) properties, beneficial for detecting volatile substances (Debsharma, Santhi, Baire, & Prasad, 2019).
Chemical Sensing
Another paper detailed the development of a general but discriminating fluorescent chemosensor for aliphatic amines, potentially applicable to compounds like 2-(3-Fluorophenoxy)pyridin-3-amine. The study emphasized the importance of amine basicity in detection, indicating potential applications in sensitive chemical detection (Lu, Grossman, & Lambert, 2006).
Propiedades
IUPAC Name |
2-(3-fluorophenoxy)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-8-3-1-4-9(7-8)15-11-10(13)5-2-6-14-11/h1-7H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGSVVMZJJADHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=C(C=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenoxy)pyridin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


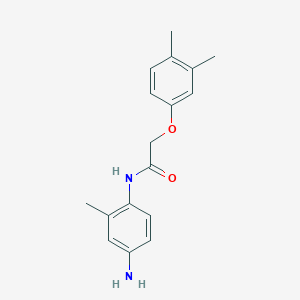
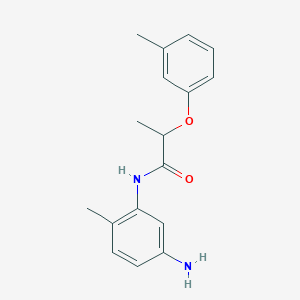
![[2-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318057.png)
![{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine](/img/structure/B1318061.png)
